Differential CYP2A6 Inhibition: 3-(1-Methylpiperidin-2-yl)pyridine vs. Nicotine and Other Tobacco Alkaloids
3-(1-Methylpiperidin-2-yl)pyridine acts as an inhibitor of human CYP2A6, the primary enzyme responsible for nicotine metabolism. In a comparative study of tobacco alkaloids, it demonstrated measurable inhibitory activity (IC₅₀ = 400 μM), whereas its major structural analog, nicotine, showed no inhibition of this enzyme [1]. This is a critical functional distinction, as CYP2A6 inhibition can alter nicotine pharmacokinetics, a property not shared by the primary alkaloid itself.
| Evidence Dimension | CYP2A6 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 400 μM (400,000 nM) |
| Comparator Or Baseline | Nicotine: No inhibition observed |
| Quantified Difference | Qualitative difference (Inhibitor vs. Non-inhibitor); >2.5-fold difference in activity compared to other minor alkaloids like anabasine (IC₅₀ > 1 mM) |
| Conditions | Human cDNA-expressed CYP2A6, coumarin 7-hydroxylation assay |
Why This Matters
For researchers studying nicotine metabolism or drug-drug interactions, this compound provides a specific tool for CYP2A6 inhibition that is absent in nicotine, enabling mechanistic studies not possible with the primary alkaloid.
- [1] Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology, 67(4), 751-756. View Source
